Chloro(3-chloropropyl)dimethylsilane

Description

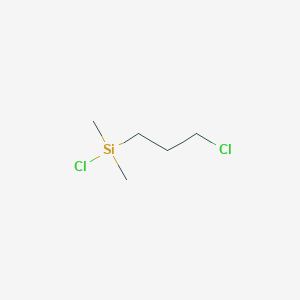

Structure

3D Structure

Properties

IUPAC Name |

chloro-(3-chloropropyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLJNLUARMMMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065138 | |

| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10605-40-0 | |

| Record name | Chloro(3-chloropropyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(3-chloropropyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT64JR6F9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Duality of Reactivity in a Single Molecule

An In-depth Technical Guide to Chloro(3-chloropropyl)dimethylsilane

In the landscape of organosilicon chemistry, few reagents offer the synthetic versatility of this compound. Identified by its CAS Number 10605-40-0 , this bifunctional molecule serves as a cornerstone for advanced material science, surface chemistry, and specialized synthesis.[1][2] Its structure, featuring two distinct reactive centers—a hydrolytically sensitive chlorosilyl group and a less reactive chloropropyl group—allows for a controlled, stepwise introduction of functionality. This unique characteristic makes it an invaluable intermediate for researchers and drug development professionals.[1]

This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causal relationships behind its properties and applications. We will delve into its core characteristics, reactivity, field-proven protocols, and safety considerations, offering a comprehensive resource for its effective utilization in a laboratory setting.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application. The data below has been consolidated from authoritative chemical suppliers and databases.

Physical and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 10605-40-0 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |

| Molecular Weight | 171.14 g/mol | [1][2] |

| IUPAC Name | chloro-(3-chloropropyl)-dimethylsilane | [2][5] |

| Synonyms | (3-Chloropropyl)dimethylchlorosilane | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Density | 1.046 g/mL at 20 °C | [1][4] |

| Boiling Point | 177-179 °C | [1][4] |

| Refractive Index (n20/D) | 1.450 | [1][3] |

| InChI Key | BJLJNLUARMMMLW-UHFFFAOYSA-N | [2][4] |

| SMILES | C(Cl)CCCCl | [2][5] |

Spectroscopic Data Interpretation

-

Mass Spectrometry (MS): In electron ionization MS, the molecule will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The molecular ion peak [M]+ would be observed around m/z 170, with corresponding peaks for ³⁵Cl/³⁷Cl isotopes.[6][7]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: One would expect to see distinct signals corresponding to the dimethylsilyl protons (a singlet), and three methylene groups (-CH₂-) of the propyl chain (multiplets). The chemical shifts would be influenced by the adjacent silicon and chlorine atoms.

-

¹³C NMR: Signals for the two methyl carbons attached to silicon and the three carbons of the propyl chain would be visible at distinct chemical shifts.

-

The Foundation of Versatility: Synthesis and Bifunctional Reactivity

The utility of this compound stems from the differential reactivity of its two chloro-substituents. The silicon-bound chlorine (Si-Cl) is highly electrophilic and susceptible to rapid hydrolysis or nucleophilic substitution, while the carbon-bound chlorine (C-Cl) behaves like a typical alkyl halide, reacting under different conditions.

Caption: Chemical structure and reactive sites of the molecule.

This reactivity differential is the key to its role as a synthetic linchpin. The Si-Cl bond can be selectively targeted first, for instance, to anchor the molecule to a hydroxyl-bearing surface (like glass or silica). This leaves the chloropropyl group's terminal chlorine available for subsequent chemical modification.

Key Applications in Research and Development

-

Silane Coupling Agents & Surface Modification: This is a primary application where the molecule enhances adhesion between organic polymers and inorganic substrates.[1][8] The Si-Cl group reacts with surface hydroxyls (-OH) on materials like glass or metal oxides, forming a stable covalent bond. The exposed propyl chain then presents a reactive alkyl halide handle for further functionalization, improving hydrophobicity or compatibility with organic matrices.[1][8]

-

Intermediate in Complex Synthesis: The compound is a crucial starting material for more elaborate molecules.

-

PET Ligands: It is used to prepare misonidazole-based ¹⁸F-radiolabeled organosilicon compounds, which are vital as Positron Emission Tomography (PET) ligands for medical imaging applications.[4][9]

-

Block Copolymers: It serves as an intermediate in the synthesis of block copolymers, enabling the creation of advanced materials with tailored properties.[4][9]

-

-

High-Performance Materials: It is a key ingredient in formulating robust adhesives, sealants, and coatings, especially in the demanding aerospace and automotive sectors where superior bonding and durability are critical.[1][8]

Field-Proven Protocol: Surface Modification of Glass Substrates

This protocol details a self-validating method for creating a functionalized surface using this compound. The success of the modification is verified by measuring the change in surface wettability via contact angle goniometry.

Causality Behind Experimental Choices:

-

Piranha Solution: Used for aggressive cleaning and, critically, to maximize the density of hydroxyl (-OH) groups on the glass surface, which are the reaction sites for the silane.

-

Anhydrous Toluene: The Si-Cl bond is extremely sensitive to water.[3][4] Performing the reaction in a dry, aprotic solvent is mandatory to prevent premature hydrolysis of the reagent, which would lead to self-polymerization in solution rather than reaction with the surface.

-

Inert Atmosphere (Nitrogen/Argon): This further prevents atmospheric moisture from interfering with the reaction.

-

Triethylamine (Base): The reaction of the Si-Cl group with surface -OH groups releases HCl. A non-nucleophilic base like triethylamine is added to act as an acid scavenger, driving the reaction to completion.

-

Sonication & Curing: Sonication helps to remove physically adsorbed silane molecules, while thermal curing encourages the formation of a stable, cross-linked siloxane network on the surface.

Experimental Workflow Diagram

Caption: Workflow for surface modification and validation.

Step-by-Step Methodology

-

Materials & Equipment:

-

Glass slides

-

This compound (≥95%)

-

Anhydrous Toluene

-

Triethylamine (distilled)

-

Piranha solution (H₂SO₄:H₂O₂ 3:1 ratio - EXTREME CAUTION )

-

Deionized (DI) water, Ethanol

-

Reaction vessel with inert gas inlet

-

Sonicator, Oven, Contact Angle Goniometer

-

-

Procedure:

-

Substrate Preparation: i. Immerse glass slides in Piranha solution for 30 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate PPE in a fume hood). ii. Rinse thoroughly with DI water and dry under a stream of nitrogen.

-

Pre-reaction Validation: i. Measure the water contact angle of the cleaned slide. It should be highly hydrophilic (<10°).

-

Silanization: i. Place the dried slides in a reaction vessel. ii. Under an inert atmosphere, add anhydrous toluene to cover the slides. iii. Add this compound to a final concentration of 2% (v/v). iv. Add triethylamine (1.5 equivalents relative to the silane). v. Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.

-

Post-reaction Cleanup: i. Remove slides and rinse sequentially with toluene, ethanol, and DI water. ii. Sonicate the slides in fresh toluene for 5 minutes to remove any unbound reagent. iii. Dry the slides under a nitrogen stream.

-

Curing: i. Place the slides in an oven at 110°C for 1 hour.

-

Post-reaction Validation: i. Cool the slides to room temperature and measure the water contact angle. A significant increase in hydrophobicity (contact angle >70°) confirms successful surface modification.

-

Safety, Handling, and Storage: A Non-Negotiable Priority

This compound is a corrosive and moisture-sensitive compound that demands careful handling.

-

Hazard Classification: It is classified as Skin Corrosive 1B (H314), causing severe skin burns and eye damage.[4][10]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[11]

-

Handling: The material is moisture-sensitive.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Use dry glassware and solvents. Containers should be kept tightly closed.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and oxidizing agents.[4] It is classified under Storage Class 8A for combustible, corrosive hazardous materials.

-

Spills and Disposal: Absorb spills with dry sand or another non-combustible absorbent material. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

Conclusion

This compound is more than a simple chemical; it is a sophisticated molecular tool. Its value lies in the predictable and differential reactivity of its two functional groups, enabling precise chemical engineering at the molecular level. For researchers in materials science and drug development, mastering the handling and application of this reagent opens up a vast array of possibilities, from creating high-performance composites to synthesizing targeted imaging agents. By understanding the causality behind its reactivity and adhering to rigorous safety and handling protocols, its full potential can be harnessed for innovation.

References

-

Thermophysical Properties of this compound | Chemcasts. (URL: [Link])

-

chloro(3-chloropropyl)dimethyl-silan - ChemBK. (URL: [Link])

-

Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97% - Cole-Parmer. (URL: [Link])

-

3-CHLOROPROPYLTRIETHOXYSILANE - Gelest, Inc. (URL: [Link])

-

(3-Chloropropyl)trimethoxysilane - the NIST WebBook. (URL: [Link])

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

This compound (C5H12Cl2Si) - PubChemLite. (URL: [Link])

-

Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem - NIH. (URL: [Link])

-

3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | - Gelest, Inc. (URL: [Link])

-

(3-CHLOROPROPYL)DIMETHYLCHLOROSILANE - precisionFDA. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. labproinc.com [labproinc.com]

- 4. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]

- 5. chem-casts.com [chem-casts.com]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - this compound (C5H12Cl2Si) [pubchemlite.lcsb.uni.lu]

- 8. escales | Virtual tour generated by Panotour [ub.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. echemi.com [echemi.com]

- 11. gelest.com [gelest.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to (3-Chloropropyl)dimethylchlorosilane: Properties, Reactions, and Applications

This guide provides an in-depth exploration of (3-Chloropropyl)dimethylchlorosilane (CAS No. 10605-40-0), a bifunctional organosilane compound of significant interest in materials science, organic synthesis, and advanced pharmaceutical research. Its unique structure, featuring both a reactive chlorosilyl group and a terminal alkyl chloride, makes it a versatile building block for a wide array of applications. This document will delve into its core properties, synthesis, key chemical transformations, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

(3-Chloropropyl)dimethylchlorosilane is a colorless liquid characterized by the presence of two distinct reactive centers. The dimethylchlorosilyl moiety is highly susceptible to hydrolysis and nucleophilic substitution, serving as a powerful anchor to hydroxyl-rich surfaces. Concurrently, the 3-chloropropyl group provides a handle for subsequent functionalization via classical organic substitution reactions. This dual reactivity is the cornerstone of its utility.

Chemical Structure and Identifiers

The molecule consists of a central silicon atom bonded to two methyl groups, a chlorine atom, and a 3-chloropropyl chain.

Caption: Molecular Structure of (3-Chloropropyl)dimethylchlorosilane.

Key Identifiers:

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and application in various experimental setups. The data presented below has been aggregated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 171.14 g/mol | [2][3] |

| Appearance | Colorless to transparent liquid | [1][2] |

| Density | 1.046 g/mL at 20 °C | [2][3][4] |

| Boiling Point | 177-179 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.450 | [2][3][5] |

| Flash Point | 61 °C | [1][5] |

| Purity (Typical) | ≥95% (GC) | [2][3] |

Synthesis and Manufacturing Insights

The primary industrial route to synthesizing chloropropyl-functionalized silanes is the hydrosilylation of an allyl halide with a suitable hydrosilane.[2] For (3-Chloropropyl)dimethylchlorosilane, this involves the addition of dimethylchlorosilane (H-Si(CH₃)₂Cl) across the double bond of allyl chloride (CH₂=CHCH₂Cl).

Caption: Synthesis via Hydrosilylation of Allyl Chloride.

Causality in Catalyst Selection

The reaction is almost exclusively catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's (H₂PtCl₆) or Karstedt's catalyst.[2] These catalysts are highly efficient; however, a significant challenge in this specific synthesis is controlling selectivity. Side reactions can lead to the formation of undesired isomers or by-products. For high-selectivity applications, rhodium-based catalysts have been developed, demonstrating improved efficiency and achieving >99% selectivity toward the desired γ-isomer (the 3-chloropropyl product).[2] The choice of catalyst is therefore a critical process parameter, balancing cost, reaction rate, and the required purity of the final product.

General Laboratory-Scale Synthesis Protocol

The following protocol is a representative example adapted from established hydrosilylation procedures for analogous compounds.[2]

-

Inert Atmosphere Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the chlorosilane.

-

Reagent Charging: Charge the flask with allyl chloride.

-

Catalyst Introduction: Add the platinum or rhodium catalyst (typically in ppm concentrations relative to the reactants) to the flask.

-

Controlled Addition: Slowly add dimethylchlorosilane to the stirred solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature (e.g., 60-80 °C).

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or ¹H NMR by observing the disappearance of the vinyl protons from allyl chloride and the Si-H signal from dimethylchlorosilane.

-

Workup and Purification: Upon completion, the crude product is typically purified by fractional distillation under reduced pressure to remove unreacted starting materials and any by-products, yielding the pure (3-Chloropropyl)dimethylchlorosilane.

Core Reactivity and Mechanistic Pathways

The utility of (3-Chloropropyl)dimethylchlorosilane stems from the orthogonal reactivity of its two chloro-functional groups. The Si-Cl bond is significantly more labile and reactive than the C-Cl bond, allowing for selective transformations.

Hydrolysis of the Chlorosilyl Group

The most fundamental reaction is the rapid hydrolysis of the Si-Cl bond upon contact with water, even atmospheric moisture. This reaction produces a silanol (Si-OH) intermediate and hydrochloric acid (HCl). The silanol is highly unstable and readily undergoes self-condensation to form a disiloxane.

Caption: Hydrolysis and Condensation Pathway. R = -(CH₂)₃Cl.

This reactivity is the basis for its use in surface modification, where the in-situ generated silanols condense with surface hydroxyl groups on substrates like glass or silica to form stable, covalent Si-O-Substrate bonds.

Nucleophilic Substitution at the Silicon Center

The Si-Cl bond is readily displaced by a variety of nucleophiles. A common and synthetically crucial reaction is alcoholysis , where an alcohol (R'-OH) reacts to form an alkoxysilane (R-Si(CH₃)₂(OR')). This is the foundational step for converting the chlorosilane into a more stable, yet still reactive, precursor for sol-gel processes and coupling agent synthesis.

Nucleophilic Substitution of the Alkyl Chloride

The terminal C-Cl bond on the propyl chain is susceptible to Sₙ2 reactions with strong nucleophiles. This reaction is typically performed after the Si-Cl bond has been passivated, for instance, by converting it to an alkoxy group. This two-step sequence allows for the introduction of a wide range of functionalities.

Example: Synthesis of an Amino-Functionalized Silane

-

Alcoholysis: (3-Chloropropyl)dimethylchlorosilane is reacted with methanol or ethanol to form (3-Chloropropyl)dimethylmethoxysilane or its ethoxy analogue. This is a self-validating step as the byproduct, HCl, can be monitored or neutralized.

-

Amination: The resulting alkoxysilane is then reacted with ammonia, an amine, or another nitrogen nucleophile. The nucleophile displaces the chloride on the propyl chain to install the desired amino functionality.

This strategic, stepwise functionalization is a cornerstone of creating bespoke silane coupling agents.

Key Applications in Research and Development

Surface Modification and Silane Coupling Agents

(3-Chloropropyl)dimethylchlorosilane is an essential intermediate for creating materials with enhanced adhesion and durability.[2] It serves as a precursor to a family of silane coupling agents that bridge inorganic substrates (like glass, metals, and silica) to organic polymers.[2][6]

Workflow for Surface Modification of a Glass Substrate:

-

Surface Preparation (Activation): The glass substrate is rigorously cleaned and treated to ensure a high density of surface hydroxyl (-OH) groups. A common laboratory method is treatment with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and drying.

-

Silanization: The cleaned, dry substrate is immersed in a solution of (3-Chloropropyl)dimethylchlorosilane in an anhydrous aprotic solvent (e.g., toluene). The Si-Cl groups react with the surface -OH groups, covalently grafting the silane to the surface and releasing HCl.

-

Rinsing and Curing: The substrate is rinsed with the anhydrous solvent to remove any non-covalently bound silane. A thermal curing step (e.g., baking at 110-120 °C) is then performed to drive the condensation reaction to completion and form a stable, cross-linked silane layer.

-

Secondary Functionalization (Optional): The now surface-bound chloropropyl groups can be further reacted with nucleophiles (e.g., thiols, azides, amines) to introduce specific chemical functionalities for subsequent applications like biomolecule immobilization or sensor development.

Intermediate for Advanced Materials

The compound's bifunctionality makes it a valuable intermediate in polymer chemistry and drug development.

-

Block Copolymer Synthesis: It can be used as an initiator or a linking agent in the synthesis of block copolymers, where the silane moiety can be used to create polysiloxane blocks.[3]

-

Radiopharmaceutical Development: It has been utilized as a starting material to prepare ¹⁸F-radiolabeled organosilicon compounds.[3][5] These compounds are developed as potential ligands for Positron Emission Tomography (PET) imaging in medical diagnostics, highlighting its role in cutting-edge drug development research.[3][4][5]

Safety, Handling, and Storage

As a reactive chlorosilane, (3-Chloropropyl)dimethylchlorosilane presents specific hazards that require strict safety protocols.

-

Hazards: The compound is classified as a flammable liquid and vapor.[7] It causes severe skin burns and serious eye damage due to the release of HCl upon hydrolysis.[7]

-

Handling: Always handle in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[7] Containers must be kept tightly closed and protected from moisture. Use non-sparking tools and ground all equipment during transfers.[7]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water and seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible, and get immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. Seek medical advice if feeling unwell.[7]

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] The storage environment must be free from moisture to prevent degradation and pressure buildup from HCl gas formation. Recommended storage is at room temperature.[2]

Conclusion

(3-Chloropropyl)dimethylchlorosilane is more than a simple chemical intermediate; it is an enabling tool for innovation in materials science and pharmacology. Its well-defined, orthogonal reactivity allows scientists to strategically construct complex molecular architectures, from robust surface coatings to sophisticated diagnostic agents. Understanding the causality behind its synthesis, the mechanisms of its key reactions, and the self-validating nature of its application protocols is essential for harnessing its full potential in the laboratory and beyond.

References

-

Nakajima, Y., Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., ... & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 53. Available at: [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET: 3-CHLOROPROPYLDIMETHYLCHLOROSILANE. Retrieved January 9, 2026, from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved January 9, 2026, from [Link]

-

ChemBK. (n.d.). chloro(3-chloropropyl)dimethyl-silan. Retrieved January 9, 2026, from [Link]

-

precisionFDA. (n.d.). (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Trichloro(3-chloropropyl)silane. Retrieved January 9, 2026, from [Link]

-

Chem-Supply. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

Sources

- 1. Hydrosilylation: A versatile tool towards 3-germylpropyl silane compounds - American Chemical Society [acs.digitellinc.com]

- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN104592283A - Synthetic method of silane coupling agent Si-69 - Google Patents [patents.google.com]

- 8. gelest.com [gelest.com]

Chloro(3-chloropropyl)dimethylsilane molecular weight

An In-depth Technical Guide to Chloro(3-chloropropyl)dimethylsilane: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional organosilane compound of significant interest to researchers and process chemists in materials science, organic synthesis, and drug development. Its molecular structure, featuring two distinct reactive chlorine atoms—one bonded to the silicon atom (a chlorosilane) and the other to the terminus of a propyl chain (an alkyl chloride)—imparts a versatile reactivity profile. This dual functionality allows for sequential or orthogonal chemical transformations, making it an invaluable building block and surface modification agent. The chlorosilane moiety provides a robust mechanism for covalently bonding to hydroxyl-rich inorganic surfaces such as glass, silica, and metal oxides, while the chloropropyl group offers a reactive handle for introducing a wide array of functional groups via nucleophilic substitution. This guide provides an in-depth exploration of its core properties, reactivity, and key applications, grounded in established scientific principles and methodologies.

Physicochemical and Spectroscopic Data

Precise knowledge of the physicochemical properties of this compound is fundamental for its effective use in experimental design. The data presented below has been consolidated from authoritative chemical data sources.[1][2][3][4][5]

| Property | Value | Reference(s) |

| Molecular Weight | 171.14 g/mol | [1][2][6][7] |

| Molecular Formula | C₅H₁₂Cl₂Si | [1][2][5] |

| CAS Number | 10605-40-0 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Density | 1.046 g/mL at 20 °C | [1][2][3] |

| Boiling Point | 177-179 °C | [1][2][4] |

| Refractive Index (n20/D) | 1.450 | [2][3] |

| Flash Point | 40 °C / 61 °C | [3][6][7] |

| InChI Key | BJLJNLUARMMMLW-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C(CCCCl)Cl | [2][7] |

Core Reactivity: A Tale of Two Chlorides

The utility of this compound stems from the differential reactivity of its two chlorine atoms. Understanding this is critical for designing controlled, high-yield synthetic procedures.

-

The Silyl Chloride (Si-Cl) Moiety : This is the more reactive site. The Si-Cl bond is highly susceptible to nucleophilic attack, particularly by water (hydrolysis) or alcohols (alcoholysis). In the presence of trace moisture, it rapidly hydrolyzes to form a silanol (Si-OH). This silanol is unstable and readily condenses with other silanols or with surface hydroxyl groups (-OH) on substrates like silica or glass, forming stable siloxane (Si-O-Si or Si-O-Substrate) bonds. This reaction is the cornerstone of its use in surface modification.[3] Due to this moisture sensitivity, all reactions involving the Si-Cl group must be conducted under strictly anhydrous conditions using inert gas (e.g., nitrogen or argon) atmospheres.

-

The Alkyl Chloride (C-Cl) Moiety : The chlorine atom at the end of the propyl chain behaves as a typical primary alkyl halide. It is relatively stable to hydrolysis but is susceptible to nucleophilic substitution reactions (Sɴ2). This allows for the introduction of various functionalities, such as amines, azides, thiols, or cyanides, without disturbing the silicon center, provided the silyl chloride has already been reacted or protected.

This differential reactivity enables a two-step functionalization strategy, which is a key advantage of this molecule.

Key Applications & Experimental Protocols

Surface Modification and Silanization

This compound is extensively used to modify the surfaces of materials like glass, silicon wafers, and metal oxides to impart new properties or to provide a reactive linker for further functionalization.[1][8] The process, known as silanization, creates a durable, covalently bound organic monolayer on the inorganic substrate. The terminal chloropropyl groups then form a reactive surface ready for subsequent chemistry.

Exemplary Protocol: Silanization of Glass Slides

This protocol describes the creation of a chloropropyl-terminated surface on standard glass microscope slides. The causality is clear: rigorous cleaning creates a high density of surface hydroxyl groups, and anhydrous conditions prevent premature polymerization of the silane in solution, ensuring a uniform monolayer.

Materials:

-

Glass microscope slides

-

This compound (≥95% purity)[2]

-

Anhydrous Toluene

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION!) or RCA-1 Clean (5:1:1 DI H₂O:30% H₂O₂:NH₄OH)

-

Deionized (DI) water, Acetone, Isopropanol

-

Nitrogen or Argon gas source

-

Schlenk flask or sealed reaction vessel, oven, sonicator

Methodology:

-

Substrate Cleaning (Critical Step):

-

Sonicate slides in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues.

-

Rinse thoroughly with DI water.

-

Immerse the slides in freshly prepared Piranha solution or RCA-1 clean for 30-60 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and explosive if mixed with organic solvents. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse extensively with DI water and dry under a stream of nitrogen.

-

Dry the slides in an oven at 120 °C for at least 2 hours to remove physisorbed water. Cool to room temperature in a desiccator.

-

-

Silanization Reaction:

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene in a Schlenk flask under a nitrogen atmosphere.

-

Place the cleaned, dried slides into the reaction vessel.

-

Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be heated to 60 °C.

-

-

Post-Reaction Workup:

-

Remove the slides from the silane solution and rinse sequentially with anhydrous toluene, acetone, and isopropanol to remove any unbound silane.

-

Dry the slides under a stream of nitrogen.

-

-

Curing:

-

Bake the functionalized slides in an oven at 110-120 °C for 1 hour. This step drives the condensation reaction to completion, forming stable covalent siloxane bonds with the surface.

-

The slides are now ready for subsequent reactions at the terminal chloro-group.

-

Intermediate for Advanced Synthesis

The dual reactivity of this compound makes it a valuable intermediate in multi-step organic synthesis.[8] It can serve as a precursor for creating block copolymers or for synthesizing specialized molecules for biomedical applications, such as radiolabeled imaging agents.[2][3][6][7]

Application Example: Precursor for PET Ligands

In drug development and medical imaging, this compound has been used as a starting material to prepare ¹⁸F-radiolabeled organosilicon compounds.[2][6][7] The synthetic logic involves:

-

Reacting the silyl chloride end with a molecule of interest (e.g., a hypoxia-targeting agent like misonidazole) to form a stable ether or amide linkage.

-

The now-available chloropropyl group serves as a target for radiofluorination, where the chlorine is displaced by the [¹⁸F]fluoride ion in a nucleophilic substitution reaction. The presence of the silicon atom can influence the biodistribution and clearance properties of the final imaging agent.

Safe Handling and Storage

As a reactive chemical, proper handling of this compound is paramount for laboratory safety.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[2][3][4] It is irritating to the respiratory system.[4]

-

Moisture Sensitivity: It reacts rapidly with moisture, water, and protic solvents.[3][4] This reaction can release hydrogen chloride (HCl) gas, which is also corrosive.

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear suitable protective clothing, neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[2][9]

-

Storage: Store in a tightly sealed container at room temperature in a dry, cool, and well-ventilated area under an inert atmosphere (nitrogen or argon).[1][3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

Conclusion

This compound is more than just a chemical reagent; it is a versatile molecular tool that bridges the gap between inorganic surfaces and organic chemistry. Its well-defined, differential reactivity allows scientists to construct complex, functional architectures on surfaces and in solution. From creating advanced composite materials and high-performance adhesives to synthesizing next-generation medical imaging agents, its applications are extensive and continue to grow.[1][8] Mastery of its handling and a thorough understanding of its bifunctional nature are essential for any researcher aiming to leverage its full potential.

References

-

ChemBK. (2024). chloro(3-chloropropyl)dimethyl-silan. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (3-Chloropropyl)methoxydimethylsilane. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE, 95%. Retrieved from [Link]

-

NIST. (n.d.). (3-Chloropropyl)trimethoxysilane. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. クロロ(3-クロロプロピル)ジメチルシラン technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chem-casts.com [chem-casts.com]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. escales | Virtual tour generated by Panotour [ub.edu]

- 9. gelest.com [gelest.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Chloro(3-chloropropyl)dimethylsilane: A Technical Guide to a Bifunctional Organosilane for Advanced Material Synthesis and Surface Engineering

Abstract

Chloro(3-chloropropyl)dimethylsilane is a versatile bifunctional organosilane compound characterized by two distinct reactive sites: a hydrolytically sensitive silicon-chlorine (Si-Cl) bond and a less reactive carbon-chlorine (C-Cl) bond at the terminus of a propyl chain. This unique structural arrangement allows for orthogonal chemical modifications, making it an invaluable reagent in diverse fields such as polymer chemistry, materials science, and biomedical engineering. This technical guide provides an in-depth exploration of the structure, properties, and reactivity of this compound. It further details its primary applications, supported by field-proven experimental protocols for surface modification, block copolymer synthesis, and as a precursor in the development of advanced diagnostic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this compound in their work.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₅H₁₂Cl₂Si, possesses a tetrahedral geometry around the central silicon atom.[1][2] The molecule's reactivity is dominated by the polar Si-Cl bond, which is highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The propyl chain links this reactive silyl group to a terminal alkyl chloride, which is amenable to a different set of chemical transformations, typically nucleophilic substitution reactions.

Key Identifiers and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 10605-40-0 | [1] |

| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |

| Molecular Weight | 171.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][3] |

| Density | 1.046 g/mL at 20 °C | [1][3] |

| Boiling Point | 177-179 °C | [1][3] |

| Refractive Index (n20/D) | 1.450 | [1][3] |

| SMILES String | C(Cl)CCCCl | [1] |

| InChI Key | BJLJNLUARMMMLW-UHFFFAOYSA-N | [1] |

Structural Diagram

The structural formula of this compound is depicted below, highlighting the two distinct chlorine atoms.

Caption: Structure of this compound.

Reactivity Profile: A Tale of Two Chlorides

The utility of this compound stems from the differential reactivity of its two chlorine atoms. This allows for a stepwise, controlled functionalization.

The Silicon-Chlorine Bond: Gateway to Surface Anchoring and Polymerization

The Si-Cl bond is the more reactive of the two functional groups. It readily undergoes hydrolysis in the presence of atmospheric or surface-adsorbed water to form a silanol (Si-OH) group. This silanol is highly reactive and can condense with other silanols or with hydroxyl groups present on the surface of materials like glass, silica, and metal oxides to form stable siloxane (Si-O-Si or Si-O-Metal) bonds.[4] This reaction is the cornerstone of its use in surface modification. The hydrolysis of the Si-Cl bond releases hydrochloric acid (HCl) as a byproduct, necessitating appropriate safety measures.[5]

In the context of polymer synthesis, the Si-Cl bond can react with a living polymer anion, effectively terminating the polymerization while simultaneously introducing the 3-chloropropyl functional group at the polymer chain end. This "end-capping" strategy is a powerful tool for creating functional polymers and block copolymers.

The Carbon-Chlorine Bond: A Handle for Further Functionalization

The C-Cl bond on the propyl chain is a typical primary alkyl chloride. It is significantly more stable than the Si-Cl bond and does not react under the conditions used to hydrolyze the chlorosilyl group. This allows for the initial anchoring of the molecule to a surface or a polymer chain, leaving the chloropropyl group available for subsequent reactions. This C-Cl bond can then be targeted in classic nucleophilic substitution reactions (e.g., with amines, azides, thiols) to introduce a wide array of functionalities.

The logical flow of this two-step reactivity is illustrated below.

Caption: Synthesis of a diblock copolymer via a chlorosilane linker.

Field Insight: The choice of solvent is critical in these reactions. It must be able to solvate both polymer blocks without reacting with the living anionic species or the chlorosilane linker. Tetrahydrofuran (THF) is a common choice for such polymerizations. The stoichiometry must be carefully controlled to avoid the formation of homopolymer contaminants.

Precursor for Radiolabeled PET Ligands

This compound is a valuable starting material for the synthesis of silicon-containing prosthetic groups used in Positron Emission Tomography (PET) imaging. [1][4]The 3-chloropropyl group can be converted to other functionalities, such as an azide or an alkyne, for click chemistry, or it can be directly targeted for nucleophilic fluorination with [¹⁸F]fluoride. The presence of the silicon atom can modulate the pharmacokinetic properties of the resulting PET tracer.

-

Functional Group Transformation: The terminal chlorine of this compound is first converted to a better leaving group (e.g., tosylate or mesylate) or to a precursor for radiolabeling (e.g., an azide for subsequent click chemistry).

-

Radiolabeling: The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride in a nucleophilic substitution reaction. This step is typically performed in an automated synthesis module to minimize radiation exposure.

-

Conjugation: The resulting ¹⁸F-labeled silicon-containing moiety is then conjugated to a biologically active molecule (e.g., a peptide or a small molecule drug) that targets a specific biological process or receptor in the body.

-

Purification and Formulation: The final radiolabeled conjugate is purified, typically by HPLC, and formulated in a biocompatible solution for in vivo administration.

This multi-step process allows for the efficient and site-specific incorporation of ¹⁸F into complex biomolecules for PET imaging applications.

Safety and Handling

As a reactive chlorosilane, this compound presents several hazards that must be managed with appropriate laboratory practices.

-

Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage. [1]It reacts with moisture to produce HCl gas, which is also corrosive and irritating to the respiratory system. [3]* Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [1]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.

-

Spills: Small spills can be neutralized with sodium bicarbonate before being absorbed onto an inert material and disposed of as chemical waste.

Conclusion

This compound is a powerful and versatile chemical tool for scientists and engineers. Its defining feature—the presence of two chlorine atoms with distinct reactivities—enables a wide range of controlled chemical modifications. From creating precisely engineered surfaces for biomedical devices to synthesizing advanced block copolymers with tailored properties, its applications are extensive and impactful. Understanding the fundamental principles of its reactivity and adhering to safe handling practices are key to successfully leveraging this compound in research and development.

References

-

Papagiannopoulos, A., et al. (2020). Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. Polymers, 12(9), 2056. Available at: [Link]

-

ChemBK. (2024). chloro(3-chloropropyl)dimethyl-silan. Retrieved from [Link]

-

ResearchGate. (2016). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. Retrieved from [Link]

-

PubMed Central. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

PubMed. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0277023A2 - Process for preparing a hydrosilyation catalyst - Google Patents [patents.google.com]

- 3. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Safe Handling of Chloro(3-chloropropyl)dimethylsilane (CAS: 10605-40-0)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety profile and handling requirements for Chloro(3-chloropropyl)dimethylsilane. As a bifunctional organosilane, this compound is a valuable intermediate in organic synthesis and materials science, utilized for creating advanced polymers, surface modifiers, and as a silane coupling agent.[1] Its utility, however, is predicated on its high reactivity, which necessitates a comprehensive understanding and strict adherence to safety protocols to mitigate the significant risks it presents. This document moves beyond a standard safety data sheet (SDS) to explain the chemical causality behind the hazards and to establish self-validating protocols for its safe use in a research and development environment.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a colorless liquid characterized by two reactive sites: a hydrolytically unstable silicon-chlorine bond and a less reactive carbon-chlorine bond on the propyl chain.[1] This dual functionality is key to its synthetic applications but also central to its hazard profile. The chlorosilane group reacts readily with moisture, making it highly sensitive to ambient conditions.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10605-40-0 | [1][4][5] |

| Molecular Formula | C₅H₁₂Cl₂Si | [1][5][6] |

| Molecular Weight | 171.14 g/mol | [1][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][2][7] |

| Boiling Point | 177-179 °C (lit.) | [1][2][5] |

| Density | 1.046 g/mL at 20 °C (lit.) | [1][2][5] |

| Refractive Index | n20/D 1.450 (lit.) | [1][5] |

| Flash Point | 40 °C | [2][7] |

| Vapor Pressure | 42-534.3 Pa at 20-50 °C |[2][7] |

Caption: Chemical structure of this compound.

Section 2: Hazard Analysis and Reactivity Profile

The primary hazard of this compound stems from the reactivity of the chlorosilane functional group. It is classified as a corrosive material that causes severe skin burns and eye damage.[4][5] This is not merely an irritant effect; it is a destructive chemical reaction with biological tissue.

Causality of Corrosivity: The silicon-chlorine bond is highly susceptible to nucleophilic attack by water, including ambient moisture or water present in tissues. This hydrolysis reaction is rapid and exothermic, producing dimethyl(3-chloropropyl)silanol and, critically, hydrogen chloride (HCl) gas.[2][7] The localized generation of HCl is the direct cause of the severe corrosive damage to skin, eyes, and the respiratory tract.

Caption: Hydrolysis reaction leading to hazardous HCl formation.

Table 2: GHS Hazard Classification

| Pictogram | Class | Signal Word | Hazard Statement(s) | Source(s) |

|---|

|

ngcontent-ng-c4006390337="" class="ng-star-inserted">| Skin Corrosion 1B | Danger | H314: Causes severe skin burns and eye damage. |[5] | |

ngcontent-ng-c4006390337="" class="ng-star-inserted">| Acute Toxicity 4 (Oral) | Danger | H302: Harmful if swallowed. | | |

ngcontent-ng-c4006390337="" class="ng-star-inserted">| Aquatic Hazard (Acute 1 & Chronic 1) | Danger | H410: Very toxic to aquatic life with long lasting effects. | |

Incompatible Materials: Due to its reactivity, this compound must be stored away from:

-

Water, Alcohols, and Protic Solvents: Reacts rapidly to release HCl.[2][7]

-

Strong Acids and Bases: Can catalyze polymerization or other hazardous reactions.[8]

-

Strong Oxidizing Agents: Can lead to violent reactions.[8]

Section 3: Protocols for Safe Handling and Storage

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is essential.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to prevent exposure. All work with this compound must be conducted within a certified chemical fume hood to manage vapor and potential HCl release.[9][10]

Required PPE Ensemble:

-

Eye/Face Protection: Tight-fitting chemical splash goggles and a full-face shield are mandatory.[2][5] The face shield is critical to protect against splashes of this highly corrosive liquid.

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving strategy (e.g., nitrile inner, heavier-duty outer) is recommended. Inspect gloves for integrity before each use.

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. An impervious chemical-resistant apron should be worn over the lab coat.[8]

-

Respiratory Protection: While a fume hood is the primary control, a respirator with an appropriate cartridge (e.g., Type ABEK for organic vapors and acid gases) should be available for emergency situations like a large spill.[5]

Caption: Hierarchy of controls for managing chemical risk.

Standard Operating Procedure for Handling

This protocol is a self-validating system; deviation from any step compromises the entire safety envelope.

-

Preparation:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Don the complete PPE ensemble as described in Section 3.1.

-

Prepare the work area by removing all incompatible materials and clutter.

-

Ensure an emergency eyewash and safety shower are accessible and unobstructed. .

-

-

Aliquotting and Transfer:

-

The primary container should be opened only within the fume hood.

-

Use dry, inert gas (e.g., argon or nitrogen) to blanket the reagent, minimizing contact with ambient moisture.

-

Use clean, dry glass syringes or cannulas for liquid transfer.

-

Dispense the required amount into a tared, dry reaction vessel.

-

Securely close both the primary container and the reaction vessel immediately after transfer. .

-

-

Post-Handling:

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated area designated for corrosive materials.[4][9]

-

Container: Keep the container tightly sealed to prevent moisture ingress.[4][10] The use of a desiccator cabinet is recommended.

-

Segregation: Store away from all incompatible materials, particularly water, bases, and oxidizing agents.[8]

-

Security: The storage area should be locked and accessible only to authorized personnel.[4]

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First Aid Measures

The guiding principle is immediate, copious irrigation and prompt medical attention.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek emergency medical help immediately.[4][11]

-

Skin Contact: Do not hesitate. Immediately flush the affected skin with large amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing and shoes.[4][12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][11] Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. [4][11] Never give anything by mouth to an unconscious person. Call a poison control center or seek emergency medical help immediately.[9]

Accidental Release and Spill Containment

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Isolate: Restrict access to the spill area. Remove all ignition sources.[4][9]

-

Ventilate: Ensure the fume hood is operating or increase ventilation to the area if safe to do so.

-

Protect: Don the full PPE ensemble, including respiratory protection if necessary.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent rated for corrosive chemicals. DO NOT USE WATER or combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container using non-sparking tools.[4][9]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[4]

Fire-Fighting Protocol

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9]

-

Unsuitable Media: Do not use a direct stream of water, as this will react with the material and worsen the situation. Water mist may be used cautiously to cool nearby containers.[8]

-

Specific Hazards: Containers can rupture or explode when heated.[8] Fire will produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and silicon oxides.[8][10]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][9]

Section 5: Disposal Considerations

This compound and any materials contaminated with it are considered hazardous waste.

-

Waste Classification: Users must comply with all federal, state, and local regulations for hazardous waste classification and disposal.[10]

-

Procedure:

-

Do not dispose of this chemical down the drain or in general waste.[4]

-

Collect waste in designated, properly labeled, and sealed containers.

-

Arrange for disposal through a licensed chemical waste disposal company.[4][9]

-

Contaminated packaging must also be treated as hazardous waste and disposed of accordingly.[4]

-

Conclusion

This compound is a powerful synthetic tool whose utility is matched by its significant hazards. Its corrosive and water-reactive nature demands a disciplined and informed approach to safety. By understanding the chemical principles behind its reactivity and adhering strictly to the engineering controls, personal protective measures, and emergency protocols detailed in this guide, researchers can effectively mitigate the risks and utilize this compound with a high degree of safety.

References

-

Chemcasts. Thermophysical Properties of this compound. [Link]

-

ChemBK. chloro(3-chloropropyl)dimethyl-silan. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. labproinc.com [labproinc.com]

- 4. echemi.com [echemi.com]

- 5. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. cfmats.com [cfmats.com]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

- 12. This compound | 10605-40-0 | TCI AMERICA [tcichemicals.com]

Introduction: Defining a Key Bifunctional Intermediate

An In-depth Technical Guide to the Boiling Point of Chloro(3-chloropropyl)dimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 10605-40-0) is a versatile organosilicon compound distinguished by its dual reactivity.[1] Possessing two chlorine atoms attached to different parts of the molecule—one directly to the silicon atom and another at the terminus of a propyl chain—it serves as a pivotal intermediate in a wide array of chemical syntheses. Its unique structure allows it to act as a bridge between organic and inorganic materials, making it invaluable as a silane coupling agent, a precursor for surface modification, and a building block in the synthesis of complex molecules, including block copolymers and radiolabeled ligands for Positron Emission Tomography (PET).[1][2][3]

This guide provides a comprehensive examination of a fundamental physical property of this compound: its boiling point. Understanding the boiling point is not merely an academic exercise; it is critical for purification, process control, safety, and predicting behavior in various reaction conditions. We will explore the theoretical underpinnings that determine its boiling point, present detailed protocols for its experimental verification, and discuss the safety and handling considerations essential for laboratory professionals.

Core Physicochemical Properties

A substance's boiling point is intrinsically linked to its other physical and chemical characteristics. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 10605-40-0 | [1][2][4][5][6] |

| Molecular Formula | C₅H₁₂Cl₂Si | [1][4][5][6] |

| Molecular Weight | 171.14 g/mol | [1][2][4][6] |

| Boiling Point | 177-179 °C (at atmospheric pressure) | [1][2][5][7] |

| Normal Boiling Temp. | 179 °C | [4] |

| Density | 1.046 g/mL at 20 °C | [1][2][5][7] |

| Refractive Index (n20/D) | 1.450 | [1][2][7] |

| Appearance | Colorless to light yellow liquid | [1][5][7] |

| Purity (Typical) | ≥95% (GC) | [1][2] |

Theoretical Framework of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it, leading to the transition from the liquid to the gas phase.[8][9] For this compound, several molecular factors collectively determine its relatively high boiling point of 177-179 °C.

-

Molecular Weight and van der Waals Forces: With a molecular weight of 171.14 g/mol , the molecule has a significant electron cloud.[1][2] This leads to substantial London dispersion forces—temporary induced dipoles—which are a key component of the overall intermolecular attractions that must be overcome for the liquid to boil.[9]

-

Polarity and Dipole-Dipole Interactions: The presence of two highly electronegative chlorine atoms creates permanent dipoles in the C-Cl and Si-Cl bonds. These polar bonds result in dipole-dipole interactions between adjacent molecules, adding to the energy required to separate them into the vapor phase.

-

Influence of External Pressure: The boiling point is directly dependent on the ambient pressure.[8] The literature value of 177-179 °C is the normal boiling point, measured at standard atmospheric pressure (1.01325 bar).[4] In a laboratory setting under vacuum, the boiling point will be significantly lower. This relationship is crucial for vacuum distillation, a common technique for purifying high-boiling, thermally sensitive compounds.

Experimental Determination of Boiling Point

Accurate experimental determination of the boiling point serves two primary functions: confirming the identity of the substance and assessing its purity.[8] A pure compound will typically boil over a narrow range of 1-2 °C, whereas impurities will cause the boiling to occur over a wider range.[8][9] Two standard laboratory methods are presented below.

Method 1: Simple Distillation

This method is ideal when a larger volume of the compound (>5 mL) is available and purification is also a goal. The principle is to heat the liquid to its boiling point, condense the resulting vapor, and collect the purified liquid (distillate) while monitoring the vapor temperature.

Protocol for Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus as shown in the diagram below. Place 10-15 mL of this compound and a few boiling chips or a magnetic stir bar into the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Heating: Gently and uniformly heat the distilling flask using a heating mantle.

-

Data Collection: As the liquid boils and vapor condenses, record the temperature at which the distillate is collected at a steady rate (e.g., one drop per second). This stable temperature is the boiling point.

-

Record Pressure: Record the ambient barometric pressure, as this directly affects the measured boiling point.

Causality and Validation: The system is self-validating because a pure compound will exhibit a stable temperature plateau during distillation. Fluctuations or a wide boiling range indicate the presence of impurities. The use of boiling chips prevents bumping and superheating, ensuring a smooth and accurate reading.

Caption: Workflow for boiling point determination via simple distillation.

Method 2: Thiele Tube Method

This microscale method is highly efficient for determining the boiling point with a very small amount of sample (<0.5 mL). It relies on observing the equilibrium between the liquid and its vapor in a confined space.

Protocol for Thiele Tube Method

-

Sample Preparation: Attach a small glass vial (e.g., a Durham tube) containing 0.2-0.3 mL of this compound to a thermometer using a rubber band.

-

Capillary Tube Insertion: Place a melting-point capillary tube, sealed end up, into the liquid sample.

-

Apparatus Setup: Clamp the thermometer assembly in a Thiele tube filled with high-boiling mineral oil, ensuring the sample vial is fully immersed.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heating gun. The design of the tube ensures uniform heat circulation.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.

-

Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This signifies the point where the external pressure just overcomes the vapor pressure of the sample.

Causality and Validation: This method directly measures the temperature at which vapor pressure equals the surrounding (atmospheric) pressure. The moment the liquid re-enters the capillary, it confirms this equilibrium has been reached. Repeating the heating and cooling cycle can validate the reproducibility of the measurement.

Caption: Assembly for microscale boiling point determination using a Thiele tube.

Safety and Handling: A Critical Overview

This compound is a corrosive and moisture-sensitive compound that demands careful handling in a controlled laboratory environment.

Hazard Profile

| Hazard Type | GHS Information | Source(s) |

| Pictogram | GHS05 (Corrosion) | [2][7] |

| Signal Word | Danger | [2][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][7] |

| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P405 | [2][7] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the compound. Work should be conducted exclusively within a chemical fume hood.[2][5]

-

Moisture Sensitivity: The Si-Cl bond is highly susceptible to hydrolysis. The compound reacts rapidly with water, moisture, and protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[5][7] Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a dry, cool place.[7]

-

Spill and First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Contaminated clothing should be removed and washed before reuse.[10]

Conclusion: An Essential Parameter for a Versatile Reagent

The boiling point of this compound, documented at 177-179 °C, is a defining characteristic that reflects its molecular weight and polar nature. This physical constant is not just a data point but a crucial parameter for its purification by distillation, a key indicator of its purity, and a necessary consideration for its safe handling and application in synthesis. Whether it is being used to create advanced polymers, modify surfaces to alter their properties, or synthesize targeted molecules for medical imaging, a thorough understanding of its boiling point is fundamental to achieving successful and reproducible scientific outcomes.[1][3]

References

-

Thermophysical Properties of this compound. Chemcasts. [Link]

-

This compound. Chemplasa. [Link]

-

Dichloro(3-chloropropyl)methylsilane: A Versatile Chemical for Diverse Applications. Inno Specialty Chemicals. [Link]

-

chloro(3-chloropropyl)dimethyl-silan. ChemBK. [Link]

-

This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. [Link]

-

Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. Cole-Parmer. [Link]

-

(3-Chloropropyl)methoxydimethylsilane | C6H15ClOSi | CID 87490. PubChem. [Link]

-

3-chloropropyldimethylmethoxysilane, 95%. Gelest, Inc. [Link]

-

Estimating the Physical Properties of Organosilicon Chemicals. Molecular Knowledge Systems. [Link]

-

What is the boiling point of SiH4 (silane), and how is it determined? Proprep. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Determination of melting and boiling points. University of Technology, Iraq. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. University of Technology, Iraq. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-氯丙基二甲基氯硅烷 technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. chem-casts.com [chem-casts.com]

- 5. chembk.com [chembk.com]

- 6. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. echemi.com [echemi.com]

Chloro(3-chloropropyl)dimethylsilane density

An In-depth Technical Guide to the Density of Chloro(3-chloropropyl)dimethylsilane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the density of this compound (CAS No. 10605-40-0). As a bifunctional organosilane, this compound is a critical intermediate in the synthesis of advanced materials, including specialty polymers and PET ligands for medical imaging.[1][2][3] An accurate understanding of its physical properties, particularly its density, is fundamental to its effective application in both research and industrial settings.

Core Physicochemical Characteristics

This compound is a colorless liquid known for its dual reactivity, stemming from the chlorosilane group and the terminal chloroalkyl group.[4] This structure allows it to act as a versatile building block and coupling agent.[4][5] Its fundamental properties are summarized below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10605-40-0 | [1][4] |

| Molecular Formula | C₅H₁₂Cl₂Si | [1][4] |

| Molecular Weight | 171.14 g/mol | [1][4] |

| Density | 1.046 g/mL at 20 °C | [1][6] |

| 1.005 g/mL (1005.37 kg/m ³) at 25 °C | [7] | |

| 1.009 g/mL (Temperature not specified) | [2][8] | |

| 1.05 g/mL (Temperature not specified) | [9] | |

| Boiling Point | 177-179 °C | [1][4][6] |

| Refractive Index | n20/D 1.450 | [1][4] |

| Appearance | Colorless Liquid | [2][4] |

| Purity | ≥95% (GC) | [1][4] |

Note: The density of a liquid is temperature-dependent. The slight variations reported in the literature underscore the importance of standardized measurement conditions.

Caption: Molecular structure of this compound.

The Scientific Imperative of Density

Density (ρ), defined as mass per unit volume, is more than a simple physical constant; it is a critical parameter that validates purity and informs practical application.[10] For a Senior Application Scientist, an accurate density value is indispensable for several reasons:

-

Purity Verification: A deviation from the established density of a pure substance is a primary indicator of contamination or degradation.[11] Adulteration with a less dense solvent or side-product will result in a lower measured density, and vice-versa. This makes density a first-line quality control check upon receiving a new batch of material.

-

Stoichiometric Accuracy: In chemical synthesis, reactants are often measured by volume for convenience. Accurate density values are essential for converting a required mass of this compound into the precise volume needed for a reaction, ensuring correct molar ratios and optimizing reaction yields.

-

Process and Formulation Engineering: In industrial applications such as the formulation of coatings, adhesives, or composite materials, density governs the material's behavior in mixing, pumping, and spraying systems.[4][5] It is also crucial for creating homogenous and stable formulations where components are blended by volume.

Protocol for Experimental Density Determination

To ensure the highest fidelity of data, a standardized experimental protocol is necessary. The pycnometer method is a highly accurate and reliable gravimetric technique for determining the density of liquids.[11]

Methodology: Density Determination via Pycnometry

This protocol provides a self-validating system for obtaining a precise density measurement. The causality behind each step is critical for ensuring accuracy.

-

Preparation and Calibration:

-

Step 1.1: Select a pycnometer of a known, certified volume (e.g., 25 mL).

-

Step 1.2: Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone), followed by deionized water.

-

Step 1.3: Dry the pycnometer completely in an oven at 105 °C for at least one hour and allow it to cool to ambient temperature in a desiccator. Causality: Any residual solvent or moisture will add mass, leading to an inaccurate reading.

-

-

Measurement:

-

Step 2.1: Using a calibrated analytical balance, weigh the empty, dry pycnometer with its stopper. Record this mass as m₁ .

-

Step 2.2: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Step 2.3: Place the filled pycnometer in a temperature-controlled water bath set to a standard temperature, typically 20.0 °C or 25.0 °C. Allow it to equilibrate for at least 20 minutes. Causality: Density is a function of temperature; this step ensures the measurement is performed at a defined and stable temperature.

-

Step 2.4: Insert the stopper firmly. The capillary in the stopper will allow excess liquid, expanded due to thermal equilibration, to escape. Carefully wipe the exterior of the pycnometer dry.

-

Step 2.5: Weigh the filled pycnometer. Record this mass as m₂ .

-

-

Calculation:

-

Step 3.1: Calculate the mass of the this compound sample: m_sample = m₂ - m₁ .

-

Step 3.2: Calculate the density (ρ) using the known volume (V) of the pycnometer: ρ = m_sample / V .

-

Step 3.3: Repeat the measurement at least three times to ensure reproducibility and report the average density.

-

Caption: Experimental workflow for density determination using a pycnometer.

Factors Influencing Density